molecular formula C16H14N4S2 B11982046 4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-5-phenyl-4H-1,2,4-triazole-3-thiol

4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-5-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B11982046
M. Wt: 326.4 g/mol
InChI Key: LTYYGQXXOUFRAH-GZTJUZNOSA-N
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Description

4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-5-phenyl-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a phenyl group, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-(methylsulfanyl)benzaldehyde with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-5-phenyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: The triazole ring and phenyl groups can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to a wide range of derivatives with varying functional groups.

Scientific Research Applications

4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-5-phenyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is often mediated by the formation of hydrogen bonds, van der Waals forces, or covalent bonds with the target molecule. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-isopropoxyphenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide
  • 4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)benzenesulfonamide
  • 1-[4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)phenyl]ethanone

Uniqueness

4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-5-phenyl-4H-1,2,4-triazole-3-thiol stands out due to its unique combination of a triazole ring, phenyl group, and methylsulfanyl group. This structure imparts specific chemical and biological properties that make it valuable for various applications. Its ability to undergo diverse chemical reactions and form stable complexes with biological molecules further enhances its utility in research and industry.

Properties

Molecular Formula

C16H14N4S2

Molecular Weight

326.4 g/mol

IUPAC Name

4-[(E)-(4-methylsulfanylphenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H14N4S2/c1-22-14-9-7-12(8-10-14)11-17-20-15(18-19-16(20)21)13-5-3-2-4-6-13/h2-11H,1H3,(H,19,21)/b17-11+

InChI Key

LTYYGQXXOUFRAH-GZTJUZNOSA-N

Isomeric SMILES

CSC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3

Canonical SMILES

CSC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3

Origin of Product

United States

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